molecular formula C9H12BrNO2 B7961610 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol

Cat. No.: B7961610
M. Wt: 246.10 g/mol
InChI Key: BGMGJESHDIOIAJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with a propan-2-ol group attached to the 3-position. It is used as a building block in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methoxypyridine with an appropriate boronic acid derivative under mild and functional group tolerant conditions . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized pyridine compounds, and reduced piperidine derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of enzymes, receptors, or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group allows for versatile chemical modifications and enhances its potential as a building block in various synthetic applications.

Properties

IUPAC Name

2-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,12)7-4-6(10)5-11-8(7)13-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMGJESHDIOIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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